Journal Name:Zeitschrift für Naturforschung A
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Bond orders of the diatomic molecules†
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2019-05-31 , DOI: 10.1039/C9RA00974D
Bond order quantifies the number of electrons dressed-exchanged between two atoms in a material and is important for understanding many chemical properties. Diatomic molecules are the smallest molecules possessing chemical bonds and play key roles in atmospheric chemistry, biochemistry, lab chemistry, and chemical manufacturing. Here we quantum-mechanically calculate bond orders for 288 diatomic molecules and ions. For homodiatomics, we show bond orders correlate to bond energies for elements within the same chemical group. We quantify and discuss how semicore electrons weaken bond orders for elements having diffuse semicore electrons. Lots of chemistry is effected by this. We introduce a first-principles method to represent orbital-independent bond order as a sum of orbital-dependent bond order components. This bond order component analysis (BOCA) applies to any spin-orbitals that are unitary transformations of the natural spin-orbitals, with or without periodic boundary conditions, and to non-magnetic and (collinear or non-collinear) magnetic materials. We use this BOCA to study all period 2 homodiatomics plus Mo2, Cr2, ClO, ClO−, and Mo2(acetate)4. Using Manz's bond order equation with DDEC6 partitioning, the Mo–Mo bond order was 4.12 in Mo2 and 1.46 in Mo2(acetate)4 with a sum of bond orders for each Mo atom of ∼4. Our study informs both chemistry research and education. As a learning aid, we introduce an analogy between bond orders in materials and message transmission in computer networks. We also introduce the first working quantitative heuristic model for all period 2 homodiatomic bond orders. This heuristic model incorporates s–p mixing to give heuristic bond orders of ¾ (Be2), 1¾ (B2), 2¾ (C2), and whole number bond orders for the remaining period 2 homodiatomics.
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Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source†
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2020-01-23 , DOI: 10.1039/C9RA09656F
A Brønsted acid-promoted sulfuration/annulation reaction for the one-pot synthesis of bis-substituted thiazoles from benzylamines, acetophenones, and sulfur powder has been developed. One C–N bond and multi C–S bonds were selectively formed in one pot. The choice of the Brønsted acid was the key to the high efficiency of this transformation under metal-free conditions.
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BSA binding to silica capped gold nanostructures: effect of surface cap and conjugation design on nanostructure–BSA interface†
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2013-11-15 , DOI: 10.1039/C3RA45887C
This paper presents a detailed and systematic study of amine functionalization of silica coating of gold nanostructures and the electrostatic and covalent binding of the prepared silica capped gold nanostructures to BSA. The involvement of a Tryptophan residue in the hydrophobic pocket of BSA and its interaction with nanostructures was established. Fluorescence studies of tryptophan residues of the protein molecules after conjugation revealed that the method of crosslinking did not bring about major changes to the binding constant (1012 M−1) of BSA to nanostructures. Electrostatic binding indicated a larger number of binding sites (2.56) on the protein. Nanoparticle binding brought about a reduction in the characteristic negative ellipticity of BSA, indicating a change in the helical content. The reduction in the elliptical path of BSA was influenced by both nanoparticle curvature and crosslinker, such as in the case of glutaraldehyde or by the nanoparticle curvature alone as in the case of zero length crosslinker – EDC–NHS. Though not a subject matter of this study, the results obtained in this study could have implications in the design of nanobiomaterials, biosafety concerns and their cellular responses.
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BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: a perspective study on mechanism of BSA blocking in common ELISA protocols†
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2015-11-10 , DOI: 10.1039/C5RA20750A
BSA blocking is a routine practice among clinicians and researchers working on immunoassays throughout the world. The primary role of BSA is to prevent the non-specific binding by blocking the leftover spaces over solid surface after immobilization of a capture biomolecule. However, the acquired diversity of BSA blocking has remained conflicted on nature of the solid surfaces used, antigen–antibody combinations, and their concentrations. Here, we investigate the necessity of BSA blocking in common ELISA protocols by performing ELISA detection of human-IgG, rabbit-IgG, human-IgE, concanavalin A and hepatitis C core antigen with and without BSA blocking on different microplates and with different concentrations of analytes. We found that irrespective of solid surfaces or analyte concentrations, the ELISA protocols with and without-BSA blocking produce similar outcomes when performed with PBST washing. However, if PBS instead of PBST is used for washing in assays with BSA blocking, the chances of wrong predictions enhance significantly. Further, by using FITC-tagged BSA, we have found that BSA binds weakly to microplate surface and escapes during PBST washing. Again, if PBS rather than PBST is used in combination to BSA blocking, case-dependent non-specificity is added to ELISA results. Based on these observations, we suggest to empirically determine the absolute necessity of BSA-blocking, as majority of ELISA protocols do not need BSA-blocking.
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Cerium oxide nanoparticles: properties, biosynthesis and biomedical application
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2020-07-21 , DOI: 10.1039/D0RA04736H
Nanotechnology is the branch of science which deals with particles ranging between 1–100 nm. These particles are called nanoparticles, and they exhibit unique electronic, optical, magnetic, and mechanical properties, which make them different from the bulk material. These properties of nanomaterials help them to find a variety of applications in the biomedical, agricultural, and environmental domains. Cerium oxide nanoparticles have gained a lot of attention as a potential future candidate for ending various kinds of problems by exhibiting redox activity, free radical scavenging property, biofilm inhibition, etc. Synthesis of these nanoparticles can be performed very easily by utilizing chemical or biological methods. But in this review, the focus is laid on the biosynthesis of these nanoparticles; as the biosynthesis method makes the cerium oxide nanoparticle less toxic and compatible with the living tissues, which helps them to find their path as an anticancer, anti-inflammatory and antibacterial agents. The pre-existing reviews have only focused on details relating to properties/applications/synthesis; whereas this review draws attention towards all the aspects in single review covering all the details in depth such as biosynthesis methods and its effect on the living tissues, along with properties, biomedical applications (diagnostic and therapeutic) and future outlook of the cerium oxide nanoparticle.
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Cetyltrimethylammonium bromide intercalated graphene/polypyrrole nanowire composites for high performance supercapacitor electrode†
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2012-09-06 , DOI: 10.1039/C2RA21617E
Polypyrrole (PPy) nanowires were prepared by in situ polymerization of pyrrole in the presence of cetyltrimethylammonium bromide stabilized graphene (GCR). PPy nanowire/GCR composites with different loading ratios were tested as supercapacitor electrode materials in both 1 M H2SO4 (aq) and 1 M KCl (aq) electrolytes, and different electrochemical behaviors were observed. The incorporation of GCR nanosheets into the PPy nanowire matrix obviously improved the electrochemical performance of PPy and a high specific capacitance of 492 F g−1 can be obtained for PPyGCR91 in 1 M H2SO4 at a current density of 0.2 A g−1 with good cycling stability.
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Bubble-assisted growth of hollow palladium nanospheres with structure control allowing very thin shells for highly enhanced catalysis†
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2014-03-04 , DOI: 10.1039/C4RA00371C
Palladium shells are prepared via a one-step solvothermal synthesis involving nanobubbles as soft templates although no stabilizer is present, while still allowing control over diameter, thickness, and grain size, leading to grain-monolayer thin and porous shells with very high and durable electrocatalytic activity.
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BSA-encapsulated cyclometalated iridium complexes as nano-photosensitizers for photodynamic therapy of tumor cells†
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2021-04-23 , DOI: 10.1039/D1RA01740C
Photodynamic therapy is a promising treatment method. The development of suitable photosensitizers can improve therapeutic efficacy. Herein, we report three iridium complexes (Ir1, Ir2, and Ir3), and encapsulate them within bovine serum albumin (BSA) to form nano-photosensitizers (Ir1@BSA, Ir2@BSA, and Ir3@BSA) for photodynamic therapy (PDT) of tumor cells. In the structures of Ir(III) complexes, we use the pyrazine heterocycle as part of the C^N ligands and explore the effect of different ligands on the ability to generate singlet oxygen (1O2) by changing the conjugation length of the ligand and increasing the coplanarity of the ligand. Besides, the fabricated nano-photosensitizers are beneficial to improve water dispersibility and increase cellular uptake ability. Through studying photophysical properties, 1O2 generation capacity, and cellular uptake performance, the results show that Ir1@BSA has the best photodynamic therapeutic effect on 4T1 tumor cells. This study provides an effective research basis for the further design of new nano-photosensitizers.
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Cetyltrimethylammonium chloride-loaded mesoporous silica nanoparticles as a mitochondrion-targeting agent for tumor therapy†
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2020-04-30 , DOI: 10.1039/D0RA02023K
Mitochondria play an important role in supplying cellular energy, cell signaling and governing cell death. In addition, mitochondria have also been proved to be essential for tumor generation and development. Thus, mitochondrion-targeting therapeutics and treatments have emerged as promising strategies against cancer. However, the lack of mitochondrion-targeting agents has limited their application. To this end, we report cetyltrimethylammonium chloride-loaded mesoporous silica nanoparticles conjugated with human serum albumin (CTAC@MSNs-HSA) as a mitochondrion-targeting agent for anticancer treatment. As the structure-directing agent in the synthesis of MSNs, CTAC is stored within MSNs. Due to their desirable size and HSA receptor-mediated transcytosis, CTAC@MSNs-HSA show great cellular uptake and enhanced accumulation in the cytoplasm. Positively charged CTAC could actively target mitochondria by interacting with the negatively charged mitochondria membrane, and then lead to the dysfunction of mitochondria by decreasing mitochondrial potential and intracellular ATP levels, resulting in the necrosis and apoptosis of MCF-7 cells. Therefore, significant antitumor activity is observed by in vitro studies. Moreover, in vivo studies confirm that the CTAC@MSNs-HSA are able to induce cancer cell death and efficiently inhibit tumor growth. These results demonstrate the potential of CTAC@MSNs-HSA in cancer therapeutics as well as providing insights into mitochondrion-targeting treatment.
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C(naphthyl)–H bond activation by rhodium: isolation, characterization and TD-DFT study of the cyclometallates†
Zeitschrift für Naturforschung A ( IF 0 ) Pub Date: 2011-09-22 , DOI: 10.1039/C1RA00572C
The C1(naphthyl)–H, C2(naphthyl)–H, C3(naphthyl)–H and C8(naphthyl)–H bonds of the naphthyl group present in a group of naphthylazo–2′–hydroxyarenes (H2L) have been activated by [Rh(PPh3)3Cl] in a toluene medium. Here the cyclometallation is accompanied by metal centered oxidation [Rh(I)→Rh(III)]. All the resulting cyclometallates [Rh(PPh3)2(L)Cl] (2–5) have been isolated in a pure form. The characterization of the cyclometallates [Rh(PPh3)2(L)Cl] have been done on the basis of spectral (IR, UV–vis, and FAB mass) data. The structures of the representative cyclometallates 2a, 3a, 4a, 4b and 5b have been determined by X-ray diffraction. In all the cyclometallates, rhodium(III) is coordinated to naphthylazo–2′–hydroxyarenes via terdentate C(naphthyl), N(diazene), O(phenolato/ naphtholato) donor centers & one chloride ion in a plane along with two axial transPPh3 molecules. Intermolecular association in the solid state is observed due to C–H⋯π and π⋯π interactions. Compounds show an oxidative response within 0.93 to 1.11 V (vs.SCE) and a reductive response at ∼ −1.0 V (vs.SCE). Both the responses are based on the coordinated diazene function and are irreversible in nature, indicating limited stability of the oxidized and reduced species. The electronic structures of selected cyclometallates have been calculated using a TD-DFT model and the simulated spectra are consistent with the observed spectra of those cyclometallates.
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